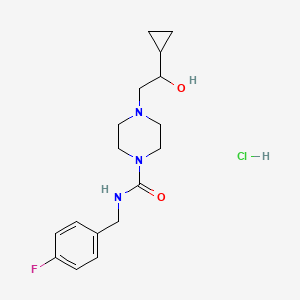
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H25ClFN3O2 and its molecular weight is 357.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride, also known by its CAS number 1396875-76-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl and hydroxyethyl substituent, which may contribute to its pharmacological properties.
- Molecular Formula : C17H25ClFN3O2
- Molecular Weight : 357.8 g/mol
- CAS Number : 1396875-76-5
| Property | Value |
|---|---|
| Molecular Formula | C17H25ClFN3O2 |
| Molecular Weight | 357.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been studied for its potential effects on several pathways, particularly those involved in pain modulation and inflammation. The compound is believed to act as an antagonist at certain receptors, potentially influencing the TRPV1 pathway, which is crucial in pain perception and inflammatory responses .
Antinociceptive Effects
Research suggests that derivatives of piperazine, including this compound, exhibit significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, indicating its potential utility in pain management therapies. The mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Analgesic Activity :
- Inflammation Modulation :
- Cancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Potential TRPV1 antagonist |
| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) | Yes | Moderate | Known TRPV1 antagonist |
| N-(4-fluorobenzyl)-piperazine derivatives | Variable | Yes | Diverse biological profiles |
Propriétés
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2.ClH/c18-15-5-1-13(2-6-15)11-19-17(23)21-9-7-20(8-10-21)12-16(22)14-3-4-14;/h1-2,5-6,14,16,22H,3-4,7-12H2,(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOATARSJHYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














